Cas no 2097965-23-4 (Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate)

Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate is a versatile synthetic intermediate primarily used in organic and medicinal chemistry. Its key structural features include a reactive formyl group and a 1,2,3-triazole moiety, making it valuable for click chemistry applications, particularly in Huisgen cycloadditions. The benzyl carbamate group enhances stability while allowing selective deprotection when needed. This compound is particularly useful in the synthesis of heterocyclic compounds, peptidomimetics, and functionalized polymers. Its well-defined reactivity profile facilitates efficient derivatization, enabling the construction of complex molecular architectures. The product is typically employed in controlled reaction environments due to its sensitivity to strong acids or bases. Proper handling under inert conditions is recommended to preserve its formyl functionality.
Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate structure
2097965-23-4 structure
Product Name:Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate
CAS No:2097965-23-4
MF:C13H14N4O3
MW:274.275262355804
CID:5055955
Update Time:2025-06-26

Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate
    • benzyl N-[2-(4-formyltriazol-1-yl)ethyl]carbamate
    • Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate
    • Inchi: 1S/C13H14N4O3/c18-9-12-8-17(16-15-12)7-6-14-13(19)20-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,14,19)
    • InChI Key: HFDVKOUERAOJFX-UHFFFAOYSA-N
    • SMILES: O(C(NCCN1C=C(C=O)N=N1)=O)CC1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 321
  • XLogP3: 0.6
  • Topological Polar Surface Area: 86.1

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Additional information on Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate

Introduction to Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate (CAS No. 2097965-23-4)

Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate, identified by its CAS number 2097965-23-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the class of carbamates and incorporates a unique structural feature: a 1H-1,2,3-triazole moiety linked to an ethyl chain terminated with a formyl group. The presence of these functional groups makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.

The 1H-1,2,3-triazole ring is a heterocyclic aromatic structure known for its stability and biological activity. It has been widely explored in medicinal chemistry due to its ability to act as a scaffold for drug design, contributing to interactions with biological targets such as enzymes and receptors. In particular, the formyl group at the terminal position of the ethyl chain enhances the reactivity of the compound, making it a valuable precursor for further functionalization.

Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate has found applications in the development of novel therapeutic agents. Its structural motif is particularly relevant in the design of molecules targeting neurological disorders, where triazole derivatives have shown promise due to their ability to cross the blood-brain barrier and interact with central nervous system receptors. Recent studies have highlighted its potential in the synthesis of compounds that modulate neurotransmitter systems, offering new avenues for treating conditions such as epilepsy and neurodegenerative diseases.

The carbamate group in this compound contributes to its solubility and bioavailability, which are critical factors in drug development. Carbamates are known for their stability under physiological conditions and their ability to form hydrogen bonds with biological molecules. This property makes Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate an attractive candidate for further derivatization into more complex pharmacophores.

In addition to its pharmaceutical applications, this compound has been investigated for its role in materials science. The unique combination of functional groups allows for polymerization and cross-linking reactions, making it useful in the development of advanced materials such as hydrogels and coatings. These materials have potential applications in biomedical engineering, including drug delivery systems and tissue engineering scaffolds.

Recent advancements in synthetic methodologies have improved the accessibility of Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate. Techniques such as transition metal-catalyzed cross-coupling reactions have enabled more efficient and scalable synthesis routes. These improvements have not only reduced production costs but also opened up new possibilities for structural diversification and lead optimization.

The compound's reactivity with various nucleophiles has been exploited in the synthesis of heterocyclic compounds with potential bioactivity. For instance, condensation reactions between Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate and amine derivatives can yield urea-based compounds known for their antimicrobial properties. Such derivatives are being actively researched for their efficacy against resistant bacterial strains.

The role of computational chemistry in understanding the properties of Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate cannot be overstated. Molecular modeling studies have provided insights into its interactions with biological targets at an atomic level. These studies are crucial for rational drug design and optimizing lead compounds for clinical trials.

In conclusion, Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yI)ethyl)carbamate (CAS No. 2097965234 is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules and advanced materials. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in scientific innovation.

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